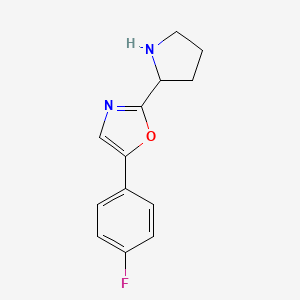

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-pyrrolidin-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIBHGOHBSAYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions could target the oxazole ring or the fluorinated phenyl group.

Substitution: The compound can participate in substitution reactions, especially at the fluorinated phenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Fluorophenyl-Oxazole Derivatives

- 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole Structure: Contains two oxazole rings and a central phenyl bridge. Key Features: The fluorophenyl group and extended π-conjugation result in fluorescence properties (ortho-POPOP analogs) . Crystal Packing: Non-planar geometry with dihedral angles of 10.7° (central phenyl-oxazole) and 64.1° (oxazole-pendant phenyl), stabilized by C–H⋯F and π–π interactions .

Pyrrolidine-Containing Analogs

- 5-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

- Structure : Lacks the 4-fluorophenyl group but retains the pyrrolidine-oxazole core.

- Key Features : The pyrrolidine’s basicity facilitates salt formation (dihydrochloride), improving aqueous solubility. The absence of fluorophenyl reduces lipophilicity .

- Comparison : The fluorophenyl group in the target compound enhances membrane permeability, making it more suitable for CNS-targeting applications.

Functional Group Modifications

Oxadiazole vs. Oxazole Cores

- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

- Structure : Oxadiazole replaces oxazole, with a lactam (pyrrolidin-2-one) substituent.

- Key Features : The lactam introduces hydrogen-bonding sites, while the oxadiazole enhances thermal stability. The 2-fluorophenyl group alters electronic distribution compared to 4-fluorophenyl .

- Comparison : The oxazole core in the target compound may offer better metabolic stability than oxadiazole, which is prone to hydrolysis.

Carbonyl-Linked Pyrrolidine Derivatives

- 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-yl}-5-(propan-2-yl)-1,2-oxazole Structure: Pyrrolidine linked via a carbonyl group to a fluorophenyl-oxazole. The isopropyl substituent adds steric bulk . Comparison: The direct attachment of pyrrolidine in the target compound avoids steric hindrance, favoring receptor binding.

Biological Activity

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and an oxazole moiety , which contribute to its unique biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate pathways related to:

- Enzyme inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to therapeutic effects in diseases such as cancer.

- Receptor binding : Its structural characteristics enable it to bind selectively to certain receptors, influencing cellular signaling pathways.

Table 1: SAR Analysis of Related Compounds

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anticancer agent |

| 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole]} | 0.15 | Antiparasitic activity |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | TBD | Antitumor activity |

The SAR studies indicate that modifications to the oxazole or pyrrolidine moieties can significantly affect the potency and selectivity of the compound against various biological targets.

Biological Activity

Recent studies have highlighted the potential of this compound in various biological contexts:

- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for further development in anticancer therapies.

- Antiparasitic Effects : Similar compounds have demonstrated efficacy against Plasmodium falciparum, indicating a potential for this compound in treating malaria.

- Neuroprotective Properties : The pyrrolidine component may confer neuroprotective effects, which are under investigation for conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a study examining the effects of various oxazole derivatives on cancer cell lines, this compound was found to exhibit significant cytotoxicity with an IC50 value indicative of strong activity against certain tumor types. This suggests that further exploration into its mechanism could yield valuable insights into its therapeutic potential.

Case Study 2: Antiparasitic Activity

Research involving derivatives similar to this compound demonstrated effective inhibition of Plasmodium falciparum growth, with some compounds showing an EC50 value as low as 110 nM. This highlights the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the common synthetic routes for 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)oxazole, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation reactions, often using modified Doroshenko methods . Key steps include:

- Oxazole ring formation : Reacting 4-fluorophenyl-substituted precursors with pyrrolidine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF).

- Catalysis : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency.

- Yield optimization : Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical. Typical yields range from 50–65% after recrystallization .

Q. How is the molecular structure validated post-synthesis?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.571° .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Distinct peaks for fluorophenyl (δ 7.2–7.8 ppm) and pyrrolidine (δ 2.5–3.5 ppm) protons.

- FT-IR : C-F stretch at ~1220 cm⁻¹ and C=N oxazole vibration at ~1610 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

Disorder in the pyrrolidine ring or fluorophenyl moiety is addressed by:

- Multi-scan absorption correction : Using software like CrysAlis RED to mitigate thermal motion artifacts .

- Occupancy refinement : Splitting disordered atoms into dual positions with restrained bond distances (e.g., C–C bonds fixed at 1.54 Å) .

- Validation metrics : Ensuring R₁ < 0.05 and wR₂ < 0.12 with a goodness-of-fit (S) ≈ 1.04 .

Q. What computational methods are suitable for modeling photophysical properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

- Electron distribution : The oxazole ring acts as an electron-deficient core, while the fluorophenyl group contributes to π-conjugation .

- Fluorescence quenching : Non-radiative decay via pyrrolidine ring puckering, supported by experimental quantum yields <0.2 .

- Solvatochromism : Polar solvents (e.g., ethanol) redshift emission λₘₐₓ by ~15 nm due to dipole stabilization .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Steric hindrance : The pyrrolidine ring’s axial substituents reduce accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (XPhos) to prevent side reactions .

- Electronic effects : The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines at 100°C in DMSO) .

Data Contradictions and Validation

Q. How to address discrepancies in reported bond angles and distances for this compound?

Conflicting data (e.g., C–N bond lengths varying by ±0.02 Å across studies) arise from:

- Experimental resolution : High-resolution SC-XRD (≤0.8 Å) reduces errors .

- Thermal motion : Low-temperature data collection (100 K) minimizes atomic displacement artifacts .

- Comparative analysis : Align with benchmarked values from the Cambridge Structural Database (CSD) for oxazole derivatives .

Methodological Tables

Table 1. Crystallographic Data Comparison

| Parameter | Reported Value | CSD Average (Oxazoles) |

|---|---|---|

| Space group | P2₁/c | P2₁/c (75%) |

| C–F bond distance (Å) | 1.353 | 1.34–1.36 |

| Dihedral angle (Oxazole-Phenyl) | 72.06° | 70–85° |

Table 2. Key Refinement Metrics

| Metric | Value | Acceptable Range |

|---|---|---|

| R₁ | 0.048 | <0.05 (High-res) |

| wR₂ | 0.120 | <0.15 |

| S | 1.04 | 0.9–1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.